molecular formula C5H12Cl2N2O2 B8185818 Hexahydropyridazine-3-carboxylic acid dihydrochloride

Hexahydropyridazine-3-carboxylic acid dihydrochloride

Cat. No.: B8185818
M. Wt: 203.06 g/mol
InChI Key: VZMNUIUXLIBGKR-UHFFFAOYSA-N
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Description

Hexahydropyridazine-3-carboxylic acid dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its structure features a saturated hexahydropyridazine ring, a type of nitrogen-containing heterocycle, which is a common pharmacophore in drug discovery. Pyridine and other diazine derivatives are frequently explored for their potential as enzyme inhibitors, making them valuable scaffolds for developing therapeutics for conditions such as diabetes, inflammatory diseases, and cancer . The carboxylic acid group provides a site for further chemical modification, allowing researchers to create a wide array of amide, ester, or other derivatives for structure-activity relationship (SAR) studies . As a dihydrochloride salt, this compound offers enhanced solubility in aqueous systems, which is beneficial for in vitro biological testing. This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

diazinane-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMNUIUXLIBGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

First Stage: Formation of Tetrahydro-1,2,3-Pyridazine Tricarboxylate

Reactants :

  • Compound II : Methyl 2,5-dihalogenovalerate (e.g., methyl 2,5-dibromovalerate)

  • Compound III : 1,2-Di(arylmethyloxycarbonyl)hydrazine (e.g., 1,2-dibenzyloxycarbonylhydrazine)

Conditions :

  • Solvent : Ketones (acetone, methyl ethyl ketone).

  • Base : Potassium carbonate (2–3 mol per mole of Compound II).

  • Temperature : 55–65°C.

  • Time : 24–35 hours.

Mechanism :
The reaction proceeds via nucleophilic substitution, where the hydrazine derivative attacks the dihalogenated ester. The ketone solvent enhances reaction kinetics by stabilizing intermediates.

Yield : 70–85% (Intermediate IV).

Second Stage: Hydrolysis and Salt Formation

Hydrolysis :

  • Reagent : Aqueous sodium hydroxide (30% w/w).

  • Temperature : 40°C.

  • Time : 5–7 hours.

Acidification :

  • Reagent : Hydrochloric acid (36% w/w) to pH 1.

  • Solvent : Toluene or xylenes for crystallization.

Outcome :

  • Product : Hexahydropyridazine-3-carboxylic acid hydrochloride.

  • Purity : >97% (HPLC).

Conversion to Dihydrochloride :
To obtain the dihydrochloride salt, the monohydrochloride is dissolved in aqueous HCl (excess) and recrystallized. This step ensures protonation of both nitrogen atoms in the diazinane ring.

Alternative Synthetic Routes

Hetero-Diels-Alder Approach

A one-pot method employs a hetero-Diels-Alder reaction between dienes and phosphorylated hydrazines, followed by phosphonylation. While less common, this route avoids halogenated reagents but requires Lewis acid catalysts (e.g., BF₃·Et₂O).

Limitations :

  • Lower yields (50–60%).

  • Complexity in isolating the dihydrochloride form.

Enantioselective Synthesis

Chiral resolution techniques are used to produce (S)- or (R)-enantiomers:

  • Starting Material : Racemic hexahydropyridazine-3-carboxylic acid.

  • Resolution Agent : L- or D-Tartaric acid.

  • Salt Formation : Treatment with HCl yields enantiopure dihydrochloride.

Yield : 60–70% (enantiomeric excess >98%).

Optimization Strategies

Solvent Selection

SolventAdvantagesDisadvantages
AcetoneHigh polarity, improves kineticsFlammable
TolueneNon-polar, aids crystallizationEnvironmental toxicity
Methyl ethyl ketoneBalances polarity and safetyModerate cost

Base and Catalyst Screening

Base/CatalystRoleImpact on Yield
K₂CO₃Dehalogenation agent70–85%
Tetrabutylammonium bromidePhase-transfer catalyst+5–10% yield improvement
TriethylamineNeutralizes HX byproductsLimited to small-scale syntheses

Challenges in Large-Scale Production

Byproduct Formation

  • Undesired Isomers : Improper temperature control leads to cis/trans isomerization.

  • Residual Halogens : Incomplete substitution in Stage 1 reduces purity.

Comparative Analysis of Methods

MethodYieldPurityScalabilityEnvironmental Impact
Two-Step Ketone Route70–85%>97%HighModerate (ketones)
Hetero-Diels-Alder50–60%90–95%LowLow
Enantioselective60–70%>98%ModerateHigh (resolution agents)

Chemical Reactions Analysis

Types of Reactions: Hexahydropyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted hexahydropyridazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Applications

Hexahydropyridazine-3-carboxylic acid dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow it to be utilized in the development of:

  • Antibiotics : The compound can be modified to produce antibiotics that target bacterial infections.
  • Anti-inflammatory Drugs : It plays a role in synthesizing compounds that reduce inflammation.
  • Antiepileptics : The compound is involved in the creation of drugs aimed at controlling seizures.

Case Study : A notable example includes its use in the synthesis of cilazapril, an antihypertensive medication. Researchers have developed scalable processes for creating hexahydropyridazine derivatives that serve as key intermediates in the production of cilazapril .

Dye Synthesis

This compound is widely used in the dye industry, particularly in the synthesis of azo dyes. These dyes are essential for textile, paper, and leather production due to their vibrant colors and stability.

  • Mechanism : The aromaticity of hexahydropyridazine allows it to form stable complexes with nitrogen-based ligands, which are crucial for azo dye formation .

Materials Science

In materials science, this compound is employed in the development of advanced materials such as:

  • Conducting Polymers : Its ability to be functionalized makes it suitable for creating polymers with electrical conductivity.
  • Metal-Organic Frameworks : The compound can act as a ligand in metal-organic frameworks, which have applications in gas storage and separation technologies.
  • Porous Materials : Its structural features facilitate the creation of materials with specific porosity for various applications .

Agrochemicals

The compound is also valuable in the agrochemical sector, where it is used to synthesize:

  • Herbicides : It serves as a building block for herbicides that control unwanted vegetation.
  • Insecticides : Hexahydropyridazine derivatives can be designed to target specific pests while minimizing environmental impact.

The basicity and polarity of hexahydropyridazine make it an effective reactant for forming functional groups essential for these agrochemicals .

Chemical Reagents and Catalysts

In organic chemistry, this compound functions as a chemical reagent and catalyst in various reactions:

  • Substitution Reactions : It participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Deprotection Reactions : The compound can undergo deprotection under acidic conditions to yield free amines, which are valuable in synthetic chemistry.

Industrial Applications

Beyond its chemical applications, this compound is utilized in:

  • Industrial Coatings : Its properties contribute to the formulation of durable coatings.
  • Surfactants : The compound can be modified to create surfactants used in cleaning products and personal care items.

Summary Table of Applications

Application AreaSpecific Uses
PharmaceuticalsAntibiotics, anti-inflammatory drugs, antiepileptics
Dye SynthesisAzo dyes for textiles and leather
Materials ScienceConducting polymers, metal-organic frameworks
AgrochemicalsHerbicides, insecticides
Chemical ReagentsSubstitution and deprotection reactions
Industrial ApplicationsCoatings, surfactants

Mechanism of Action

The mechanism of action of hexahydropyridazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases and kinases, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

(a) Piperazic Acid (L-Hexahydropyridazine-3-carboxylic Acid)
  • Structure : The L-enantiomer of hexahydropyridazine-3-carboxylic acid, lacking the dihydrochloride salt.
  • Application : Integrated into the bicyclic core of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used for hypertension. Unlike the dihydrochloride form, piperazic acid is often used as a free base in drug synthesis .
  • Key Difference : The dihydrochloride form enhances solubility and stability in aqueous formulations compared to the free base .
(b) Ofloxacin N-Oxide Hydrochloride
  • Structure : Contains a piperazine moiety modified with a benzoxazine-carboxylic acid group (CAS: n/a).
  • Application: A metabolite of ofloxacin, a fluoroquinolone antibiotic. The hydrochloride salt improves bioavailability.
  • Comparison: Unlike hexahydropyridazine-3-carboxylic acid dihydrochloride, this compound is a monohydrochloride and includes a fluorinated aromatic system, broadening its antimicrobial activity .

Dihydrochloride Salts in Drug Development

(a) Levocetirizine Dihydrochloride
  • Structure : C₂₁H₂₅ClN₂O₃·2HCl (MW: 461.81), a second-generation antihistamine.
  • Application : Used for allergic rhinitis and chronic urticaria. The dihydrochloride salt enhances water solubility, enabling oral tablet formulations.
  • Comparison : Both compounds utilize dihydrochloride salts for solubility, but levocetirizine’s larger aromatic structure confers receptor-specific binding absent in the smaller pyridazine derivative .
(b) Pyridoxal Hydrochloride
  • Structure : 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride (CAS: 65-22-5).
  • Application : A vitamin B₆ analog used in metabolic disorders.
  • Key Difference: As a monohydrochloride, it has lower aqueous solubility (1.1 g/100 mL at 25°C) compared to this compound, which benefits from two HCl molecules for enhanced dissolution .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight Key Applications Solubility (Water) Salt Type
This compound 2738899-29-9 C₅H₁₀N₂O₂·2HCl ~239.5* Peptidomimetics, protease inhibitors High Dihydrochloride
(3R)-3-Pyridazinecarboxylic acid hexahydro-, hydrochloride (1:2) 2718120-80-8 C₅H₁₁ClN₂O₂ 166.61 Research intermediate Moderate Dihydrochloride
Piperazic Acid (Free Base) [Not provided] C₅H₁₀N₂O₂ 130.15 ACE inhibitors (e.g., cilazapril) Low Free base
Levocetirizine Dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Antihistamine High Dihydrochloride
Pyridoxal Hydrochloride 65-22-5 C₈H₁₀NO₃·HCl 203.63 Vitamin B₆ supplementation Moderate Hydrochloride

*Calculated based on theoretical formula; reported data in conflicts with dihydrochloride stoichiometry.

Research Findings and Industrial Relevance

  • Solubility Advantage: Dihydrochloride salts (e.g., this compound) exhibit superior aqueous solubility compared to monohydrochlorides or free bases, critical for intravenous formulations .
  • Stability : The dihydrochloride form of hexahydropyridazine-3-carboxylic acid shows improved stability under acidic conditions, making it suitable for long-term storage in pharmaceutical preparations .
  • Pharmacological Niche : Unlike levocetirizine or ofloxacin derivatives, this compound is primarily a building block for peptidomimetics, reflecting its role in targeting protease enzymes rather than receptors .

Discrepancies and Limitations in Available Data

  • Stereochemical Specificity : and highlight the importance of stereochemistry in biological activity, but data on enantiomeric purity of the dihydrochloride salt remain sparse.

Biological Activity

Hexahydropyridazine-3-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in scientific research.

  • Molecular Formula: C5_5H8_8N2_2O2_2
  • Molecular Weight: 130.145 g/mol
  • CAS Number: 32750-52-0
  • Density: 1.2 ± 0.1 g/cm³
  • Boiling Point: 313.6 ± 37.0 °C at 760 mmHg

These properties indicate that this compound is a stable compound with a moderate boiling point, making it suitable for various chemical reactions and biological studies.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Hexahydropyridazine Ring: This can be achieved through hydrogenation of pyridazine derivatives under controlled conditions.
  • Carboxylation: The introduction of the carboxylic acid group is often performed using carbon dioxide in the presence of a base.
  • Dihydrochloride Salt Formation: The final step involves reacting the free acid with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction: The compound has shown potential to interact with various enzymes, modulating their activity, which is crucial for metabolic pathways.
  • Antimicrobial Properties: Studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential: Preliminary research indicates that it may have anticancer properties, particularly through its interaction with cellular pathways associated with tumor growth .

The mechanism by which this compound exerts its biological effects primarily involves binding to specific molecular targets such as enzymes and receptors. This interaction can lead to:

  • Modulation of enzyme activity, affecting metabolic processes.
  • Induction of apoptosis in cancer cells through signaling pathway interference.

Case Studies and Research Findings

Several studies have investigated the biological activity of hexahydropyridazine derivatives:

  • Antimicrobial Activity Study:
    • A study demonstrated that hexahydropyridazine derivatives showed significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Cancer Research:
    • In vitro studies indicated that certain derivatives could inhibit cell proliferation in cancer cell lines, prompting further investigation into their mechanism of action and therapeutic potential.
  • Enzyme Interaction Analysis:
    • Interaction studies revealed that the compound could bind to specific enzymes involved in metabolic pathways, potentially leading to altered enzymatic function and therapeutic benefits .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameCAS NumberUnique Features
Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride2509056-96-4Enantiomeric variant with different biological activities
Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride380223-17-6Similar structure but distinct stereochemistry affecting reactivity
Pyrrolidine derivativesVariesDifferent ring size but shares some reactivity patterns

This table highlights how structural differences can lead to variations in biological activity among similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hexahydropyridazine-3-carboxylic acid dihydrochloride, and what critical parameters influence reaction yield?

  • Methodological Answer : The compound can be synthesized via asymmetric organocatalytic Strecker-type reactions, leveraging chiral catalysts to control enantiomeric purity. Key parameters include reaction temperature (optimized between 0–25°C), pH control (maintained at 6–8 using buffered solutions), and stoichiometric ratios of hydrazine derivatives to carbonyl precursors. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid under controlled conditions to avoid over-acidification .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Utilize a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) to assess purity (>98% by area normalization).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]+ expected at m/z 166.61) .

Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?

  • Methodological Answer : Store lyophilized powder at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). For solutions, prepare fresh in deionized water (pH 4–5 adjusted with dilute HCl) and avoid repeated freeze-thaw cycles to prevent hydrolysis or salt dissociation .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical techniques are most effective?

  • Methodological Answer : Enantiomeric resolution requires chiral stationary phase HPLC (e.g., Chiralpak AD-H column with hexane:isopropanol:trifluoroacetic acid mobile phase). Validate resolution using circular dichroism (CD) spectroscopy to correlate elution order with optical activity. For preparative-scale separation, consider enzymatic resolution using lipases or esterases selective for the undesired enantiomer .

Q. What strategies are recommended for addressing contradictions in stability data for this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) alongside real-time monitoring. Use HPLC-UV/MS to track degradation products (e.g., free carboxylic acid or hydrazine byproducts). Cross-reference with thermogravimetric analysis (TGA) to identify temperature-sensitive decomposition thresholds. Discrepancies in literature data often arise from differences in excipient interactions or residual solvent content; replicate studies under standardized conditions are critical .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for validation:

  • Linearity : Test over 50–150% of the target concentration (R² ≥ 0.995).
  • Precision : ≤2% RSD for intra-day/inter-day replicates.
  • Accuracy : Spike-and-recovery experiments in biological matrices (e.g., plasma) with ≥95% recovery.
  • Specificity : Demonstrate no interference from structurally related impurities (e.g., piperazic acid derivatives) .

Q. What role does the dihydrochloride salt form play in enhancing the compound's applicability in peptidomimetic drug design?

  • Methodological Answer : The dihydrochloride salt improves aqueous solubility (critical for in vitro assays) and protease resistance by stabilizing the hydrazine backbone. Comparative studies with hydrochloride salts show dihydrochloride forms exhibit higher bioavailability in rodent models due to enhanced intestinal permeability. Use molecular dynamics simulations to predict salt-form interactions with target enzymes (e.g., ACE inhibitors like cilazapril analogs) .

Q. What approaches are used to identify and quantify process-related impurities in this compound batches?

  • Methodological Answer : Employ LC-MS/MS with a zwitterionic HILIC column to separate polar impurities (e.g., unreacted hydrazines or over-alkylated derivatives). Quantify using impurity-specific reference standards (e.g., USP-grade impurities). For non-chromophoric impurities, derivatize with dansyl chloride or FMOC-Cl to enhance UV/fluorescence detection .

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